6-fluoro-3-hydroxyisobenzofuran-1(3H)-one chemical structure and properties
6-fluoro-3-hydroxyisobenzofuran-1(3H)-one chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-fluoro-3-hydroxyisobenzofuran-1(3H)-one, a fluorinated derivative of the phthalide scaffold, stands as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. The isobenzofuranone core is a privileged structure, appearing in numerous naturally occurring and synthetic compounds with a broad spectrum of biological activities. The strategic incorporation of a fluorine atom is a well-established method in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and potential biological applications of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one, drawing upon established principles and data from closely related analogues to illuminate the characteristics of this specific compound.
Chemical Structure and Properties
Molecular Identity
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Chemical Name: 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one
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Synonyms: 6-fluoro-3-hydroxyphthalide
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CAS Number: 105398-58-1
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Molecular Formula: C₈H₅FO₃
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Molecular Weight: 168.12 g/mol
Structural Elucidation
The chemical structure of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one features a bicyclic system comprising a benzene ring fused to a γ-lactone ring. A fluorine atom is substituted at the 6-position of the aromatic ring, and a hydroxyl group is attached to the 3-position of the lactone ring. This hydroxyl group at the C-3 position is characteristic of a lactol functional group, which exists in equilibrium with its open-chain tautomer, 2-carboxy-5-fluorobenzaldehyde.[2]
Caption: Chemical structure of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one.
Physicochemical Properties
Specific experimental data for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one is limited. The following table includes predicted properties and data from the non-hydroxylated analog, 6-fluoroisobenzofuran-1(3H)-one, for comparison.
| Property | Value (Predicted for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one) | Value (6-fluoroisobenzofuran-1(3H)-one) | Reference |
| Molecular Weight | 168.12 g/mol | 152.12 g/mol | [3] |
| XLogP3 | ~1.0 | 0.9 | [3] |
| Hydrogen Bond Donor Count | 1 | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | 3 | [3] |
| Boiling Point | Not available | Not available | |
| Melting Point | Not available | Not available | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Not available |
Synthesis and Characterization
Proposed Synthetic Pathway
A specific, peer-reviewed synthesis for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one has not been prominently reported in the literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related 3-hydroxyphthalides. The most direct approach would involve the cyclization of 2-formyl-5-fluorobenzoic acid. This precursor itself can be synthesized from commercially available starting materials.
Caption: Proposed synthetic workflow for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one.
Step-by-Step Methodology (Proposed):
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Oxidation of 4-Fluoro-o-xylene: The synthesis could commence with the selective oxidation of one methyl group of 4-fluoro-o-xylene to a carboxylic acid using a suitable oxidizing agent like potassium permanganate (KMnO₄) or nitric acid. This would yield 2-methyl-5-fluorobenzoic acid.
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Side-chain Halogenation: The remaining methyl group can be halogenated, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, to give 2-(bromomethyl)-5-fluorobenzoic acid.
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Hydrolysis and Oxidation: The bromomethyl group can be hydrolyzed to a hydroxymethyl group, which is then oxidized to an aldehyde. Alternatively, a more direct oxidation of the bromomethyl group to an aldehyde can be achieved using reagents like dimethyl sulfoxide (DMSO) under appropriate conditions (e.g., Kornblum oxidation). This step would yield 2-formyl-5-fluorobenzoic acid.
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Tautomerization: 2-Formyl-5-fluorobenzoic acid would exist in equilibrium with its cyclic lactol form, 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one.[2] The equilibrium can be shifted towards the cyclic form, which can often be isolated as a stable crystalline solid.
Characterization Techniques
The structural confirmation of 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one would rely on a combination of standard spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the hydroxyl proton, and the methine proton at the C-3 position. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom. The hydroxyl proton signal will likely be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The methine proton at C-3 will appear as a singlet.
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¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the lactone will resonate at a characteristic downfield position (typically >160 ppm). The carbon bearing the hydroxyl group (C-3) will also have a characteristic chemical shift. The aromatic carbons will show signals in the aromatic region, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.
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¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing direct evidence for the presence of the fluorine atom.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[4]
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C=O stretch: A strong absorption band around 1700-1760 cm⁻¹ for the lactone carbonyl group.[4]
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C-O stretch: Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the lactone and the alcohol.[4]
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C-F stretch: An absorption band in the region of 1000-1400 cm⁻¹.[4]
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Aromatic C-H and C=C stretches: Characteristic absorptions in their respective regions.[4]
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.
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High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, confirming the molecular formula C₈H₅FO₃.
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Electron Ionization (EI-MS): The fragmentation pattern can provide structural information. A common fragmentation pathway for phthalides involves the loss of CO and other small molecules.
Potential Biological and Pharmacological Significance
While no specific biological activity has been reported for 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one, the isobenzofuranone scaffold is a well-known pharmacophore. The introduction of a fluorine atom can further enhance the therapeutic potential of such molecules.
Anticancer Potential
Numerous isobenzofuranone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation. The presence of a fluorine atom can increase the metabolic stability of the compound, leading to a longer half-life in vivo, and can also enhance its binding affinity to target proteins.[5]
Neuroprotective and Antidepressant Activities
Recent studies have highlighted the potential of isobenzofuranone derivatives as novel therapeutic agents for neurodegenerative diseases and depression. Some derivatives have been shown to act as serotonin reuptake inhibitors. The fluorine atom in 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one could play a crucial role in its interaction with neurotransmitter transporters or receptors.
Antimicrobial and Anti-inflammatory Properties
The isobenzofuranone nucleus is also found in compounds with antimicrobial and anti-inflammatory activities. Fluorinated organic molecules often exhibit enhanced biological activities in these areas. Therefore, it is plausible that 6-fluoro-3-hydroxyisobenzofuran-1(3H)-one could possess interesting antimicrobial or anti-inflammatory properties.
Rationale for Fluorine Substitution
The inclusion of a fluorine atom in a drug candidate can lead to several advantageous modifications of its properties:[1]
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Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, leading to an increased half-life of the drug.
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Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of the drug.
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Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
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Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity.
Future Directions and Conclusion
6-fluoro-3-hydroxyisobenzofuran-1(3H)-one is a promising, yet underexplored, molecule. The technical information presented in this guide, based on its structural features and the known properties of related compounds, suggests that it warrants further investigation. Future research should focus on:
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Development of a robust and scalable synthetic route.
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Full experimental characterization of its physicochemical properties.
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Comprehensive spectroscopic analysis to confirm its structure.
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In-depth biological evaluation to explore its potential as an anticancer, neuroprotective, antimicrobial, or anti-inflammatory agent.
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Investigation of its mechanism of action at the molecular level.
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